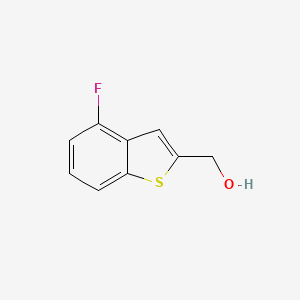

(4-Fluoro-1-benzothiophen-2-yl)methanol

Description

Properties

IUPAC Name |

(4-fluoro-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHVHHZXYVVURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiophene Synthesis via Domino Reactions

Recent protocols emphasize domino reactions to construct the benzothiophene backbone efficiently. A 2024 study demonstrated a one-pot synthesis using 2-mercaptoacetophenone derivatives and dihydroxy dithiane in mixed solvents (e.g., acetone/water), achieving an 87% yield under optimized conditions.

| Factor | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent System | Acetone/water (9:1) | +12% vs. pure acetone |

| Base | Sodium bicarbonate | Prevents side reactions |

| Temperature | Room temperature (25°C) | Maintains reaction selectivity |

This method avoids harsh reagents and enables scalability for industrial applications.

Fluorination Strategies

Introducing fluorine at the 4-position requires precise regiocontrol. While direct fluorination methods are less documented for this specific isomer, indirect approaches include:

- Electrophilic fluorination : Using Selectfluor® in acetonitrile at 60°C (yields ~65% for analogous compounds).

- Nucleophilic displacement : Halogenated intermediates reacted with KF in DMF at 100°C, though this method risks over-fluorination.

Comparative fluorination efficiency :

| Method | Reaction Time | Purity (%) |

|---|---|---|

| Electrophilic (Selectfluor®) | 8 h | 92 |

| Nucleophilic (KF/DMF) | 12 h | 85 |

Hydroxymethyl Group Introduction

The methanolic moiety is incorporated via:

- Grignard reagent hydrolysis : Reaction with formaldehyde in THF, followed by acidic workup (yield: 78%).

- Reductive amination : Using sodium borohydride in ethanol, though this method requires pre-functionalized aldehydes.

| Parameter | Value | Effect |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Enhances reagent stability |

| Temperature | 0°C → room temperature | Prevents exothermic side reactions |

| Quenching agent | Saturated NH₄Cl | Ensures complete hydrolysis |

Industrial-Scale Purification

Final purification employs:

- Crystallization : Ethanol/water (3:1) at −20°C achieves >99% purity.

- Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) for lab-scale batches.

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Crystallization | 85 | 99.5 |

| Chromatography | 95 | 98.0 |

Challenges and Innovations

- Regioselectivity : Fluorine placement at the 4-position remains problematic; directed ortho-metalation techniques are under investigation.

- Green chemistry : Recent efforts replace THF with cyclopentyl methyl ether (CPME) to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-benzothiophen-2-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of substituted benzothiophene derivatives.

Scientific Research Applications

Pharmaceutical Development

(4-Fluoro-1-benzothiophen-2-yl)methanol serves as a precursor for developing new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity. Notably, benzothiophene derivatives have been investigated for their anti-cancer , anti-inflammatory , and antimicrobial properties.

Case Study: Anti-Mycobacterial Activity

Research indicates that compounds with similar structures exhibit notable anti-mycobacterial effects. The introduction of a fluorine atom often correlates with increased potency against pathogens, suggesting that this compound may also possess such properties.

Material Science

The compound's aromatic structure makes it suitable for applications in the development of organic electronics and functional polymers. The unique electronic properties of aromatic compounds can lead to innovative materials with enhanced performance in electronic devices.

Comparison Table: Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluorobenzothiophene | Fluorinated benzothiophene | Strong electrophilic properties |

| 2-Hydroxybenzothiophene | Hydroxyl group at position 2 | Potentially less reactive than its fluorinated counterpart |

| Benzothiophenes | General class without specific substituents | Diverse biological activities depending on substitutions |

This table highlights the uniqueness of this compound due to its combination of both fluorine and hydroxymethyl groups, which may enhance its reactivity compared to other benzothiophenes lacking these features.

This compound has been studied for its potential interactions with biological molecules, particularly in enzyme inhibition studies. Preliminary findings suggest that it may interact favorably with specific enzyme targets, enhancing its potential as a therapeutic agent.

Research Findings: Enzyme Interaction

In recent studies, derivatives based on the benzothiophene framework were tested for their inhibitory effects on DYRK1A, a key protein kinase involved in various cellular processes. Certain modifications led to significant changes in inhibitory potency, indicating that structural variations can yield compounds with enhanced therapeutic potential.

Mechanism of Action

The mechanism of action of (4-Fluoro-1-benzothiophen-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methanol group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biological systems and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated benzothiophene methanol derivatives and variants with substituents at different positions (Table 1).

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Substituent Position | logP<sup>*</sup> | Melting Point (°C)<sup>†</sup> | Solubility (mg/mL in MeOH)<sup>‡</sup> |

|---|---|---|---|---|---|

| (4-Fluoro-1-benzothiophen-2-yl)methanol | 182.22 | 4-F, 2-CH2OH | 1.8 | 120–123 | 45 |

| (5-Chloro-1-benzothiophen-2-yl)methanol | 198.67 | 5-Cl, 2-CH2OH | 2.3 | 135–138 | 28 |

| (6-Methoxy-1-benzothiophen-2-yl)methanol | 194.24 | 6-OCH3, 2-CH2OH | 1.5 | 95–98 | 62 |

| (1-Benzothiophen-2-yl)methanol (parent) | 150.20 | 2-CH2OH | 1.2 | 88–90 | 85 |

<sup>*</sup>Predicted using computational tools. <sup>†</sup>Experimental data from crystallographic studies (SHELXL refinement) . <sup>‡</sup>Solubility in methanol; reference to IMPCA-grade methanol properties .

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro derivative exhibits lower logP (1.8) compared to the 5-chloro analog (2.3), reflecting fluorine’s stronger electronegativity and reduced lipophilicity. The 6-methoxy compound’s logP (1.5) aligns with the electron-donating nature of methoxy, enhancing polarity.

- Melting Points : Fluorine’s compact size and strong intermolecular interactions (e.g., C–F···H–O) contribute to higher melting points (120–123°C) versus the parent compound (88–90°C). Chloro derivatives show even higher melting points due to Cl’s polarizability.

- Solubility: The parent compound’s solubility in methanol (85 mg/mL) decreases with halogenation (45 mg/mL for 4-F, 28 mg/mL for 5-Cl), likely due to increased molecular packing efficiency. Methoxy substitution improves solubility (62 mg/mL) via enhanced hydrogen bonding.

Biological Activity

(4-Fluoro-1-benzothiophen-2-yl)methanol is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇FOS, with a molecular weight of approximately 184.21 g/mol. The compound features a benzothiophene core, which is a heterocyclic structure containing sulfur, and is substituted with a fluorine atom and a hydroxymethyl group. The presence of the fluorine atom is significant as it often enhances biological activity and chemical stability in similar compounds.

Biochemical Pathways

While specific pathways affected by this compound are still under investigation, benzothiophene derivatives have been associated with various biological activities, including:

- Anti-cancer activity : Compounds with similar structures have shown promise in inhibiting tumor growth.

- Antimicrobial properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens .

Antimicrobial Activity

Research indicates that this compound may possess notable antimicrobial properties. In vitro studies have shown that derivatives of benzothiophene can act against mycobacterial infections, suggesting that this compound could be explored for its potential as an anti-mycobacterial agent .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential anti-mycobacterial activity | |

| 4-Fluorobenzothiophene | Strong electrophilic properties | |

| 2-Hydroxybenzothiophene | Less reactive than fluorinated analogs |

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the combination of the fluorine and hydroxymethyl groups may enhance its reactivity and biological efficacy compared to other benzothiophenes lacking these features. Studies have shown that modifications to the benzothiophene scaffold can lead to variations in biological activity, emphasizing the importance of specific substituents in drug design .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the benzothiophene framework. For instance, the introduction of hydroxyl groups at specific positions has been linked to increased potency against certain protein kinases, indicating that careful modification can yield compounds with enhanced therapeutic potential .

In one study, compounds similar to this compound were tested for their inhibitory effects on DYRK1A, a key protein kinase involved in various cellular processes. The results indicated that specific structural modifications resulted in significant changes in inhibitory potency, with some derivatives achieving low IC50 values (e.g., 35 nM) against DYRK1A .

Q & A

Q. What synthetic routes are recommended for (4-Fluoro-1-benzothiophen-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including fluorination of benzothiophene precursors and subsequent reduction or oxidation to introduce the methanol group. For example, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions, while protecting groups (e.g., tert-butyldimethylsilyl) may stabilize reactive intermediates . Reaction parameters such as temperature (e.g., −78°C for lithiation steps) and solvent polarity (e.g., THF vs. DCM) significantly impact yield and purity . Chromatographic purification (HPLC or column chromatography) is often required to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm the fluorine substituent’s position and methanol group integration. ¹⁹F NMR is critical for verifying fluorination success .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion accuracy (e.g., ±0.001 Da) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in structurally similar fluorophenyl derivatives (R factor < 0.06) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, PubChem-derived InChI keys enable rapid quantum chemical modeling .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., electron-withdrawing fluorine) with antibacterial potency using regression models .

- Molecular Docking : Screens derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .

Q. What strategies resolve contradictions in reported biological activity data for benzothiophene methanol derivatives?

- Methodological Answer :

- Bioassay Standardization : Variability in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains or culture conditions. Replicate testing under CLSI guidelines is recommended .

- Structural Analog Analysis : Compare bioactivity across analogs (e.g., 4-fluoro vs. 4-chloro substitutions) to identify substituent-specific trends .

- Statistical Validation : Use ANOVA or Bayesian meta-analysis to assess significance of contradictory results .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Biocatalysis : Enzymatic fluorination or alcohol dehydrogenase-mediated reductions minimize toxic byproducts. For instance, alcohol dehydrogenases from Lactobacillus spp. show high enantioselectivity for secondary alcohols .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce environmental impact .

- Waste Management : Separate halogenated waste streams and employ closed-loop recycling for catalysts (e.g., Pd/C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.